Methyl 3-amino-2-(1H-indol-3-yl)propanoate
Overview
Description
Scientific Research Applications
1. Corrosion Inhibition
Methyl 3-amino-2-(1H-indol-3-yl)propanoate and related compounds have been identified as effective inhibitors of corrosion, particularly for C38 steel in hydrochloric acid solutions. These compounds show a high percentage of protection, exceeding 95% in certain concentrations. The protection mechanism involves cathodic inhibition by polarization and charge-transfer, adhering to the Langmuir adsorption isotherm. Quantum chemical calculations further support the experimental data, demonstrating the correlation between inhibition efficiency and molecular structure (Missoum et al., 2013).
2. Crystal Structure Analysis
Studies focusing on the crystal structure of similar compounds, such as (S)-2-amino-3-(1H-indol-3-yl)propanoic addate, have been conducted to understand their molecular geometry and stability. These studies are significant for applications in pharmaceuticals and food industries, where amino acids play a crucial role. The crystal structures revealed by X-ray analysis indicate the stability of these compounds through hydrogen bonding (Li, Liang, & Tai, 2009).
3. Antimicrobial Activity
A comparative study of Schiff bases derived from tryptophan, including compounds similar to this compound, demonstrated significant antimicrobial activity. These compounds were effective against various bacterial and fungal strains, highlighting their potential in developing new antimicrobial agents (Radhakrishnan, Balakrishnan, & Selvaraj, 2020).
4. Synthesis of Novel Compounds
The compound has been used in the synthesis of novel substances, such as Schiff bases and indole derivatives, with potential applications in various fields. These synthesized compounds have shown promising results in terms of structure and potential for further application in medicinal chemistry (Gadegoni & Manda, 2013).
Properties
IUPAC Name |
methyl 3-amino-2-(1H-indol-3-yl)propanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-16-12(15)9(6-13)10-7-14-11-5-3-2-4-8(10)11/h2-5,7,9,14H,6,13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXWBIFYGTMDPFI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CN)C1=CNC2=CC=CC=C21 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70466972 | |
Record name | AG-H-19703 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70466972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79754-76-0 | |
Record name | AG-H-19703 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70466972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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